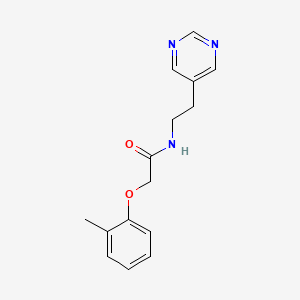

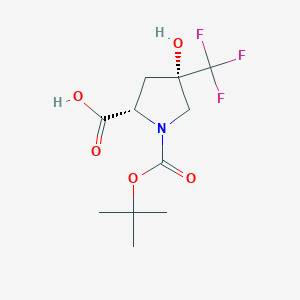

N-(2-(pyrimidin-5-yl)ethyl)-2-(o-tolyloxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(pyrimidin-5-yl)ethyl)-2-(o-tolyloxy)acetamide, also known as PEAQX, is a selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. AMPA receptors are a type of ionotropic glutamate receptor that play a critical role in synaptic transmission and plasticity in the central nervous system. PEAQX has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, stroke, and traumatic brain injury.

Scientific Research Applications

Antitumor and Enzyme Inhibition Properties

N-(2-(pyrimidin-5-yl)ethyl)-2-(o-tolyloxy)acetamide and its analogues have been explored for their potential as antitumor agents and inhibitors of enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). DHFR and TS are critical enzymes in the nucleotide synthesis pathway, making them attractive targets for antitumor drugs. Research by Gangjee et al. (2007) into classical and nonclassical antifolates, including compounds with structural similarities to this compound, highlighted their design and synthesis for potential use as DHFR inhibitors and antitumor agents. These compounds showed inhibition of human DHFR and tumor cell growth in culture, indicating their potential as antitumor agents (Gangjee et al., 2007).

Synthesis and Antimicrobial Activity

In another study by Hossan et al. (2012), the antimicrobial activity of new pyrimidinone and oxazinone derivatives, potentially including structures similar to this compound, was investigated. These compounds, synthesized using citrazinic acid as a starting material, showed good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid, highlighting their potential use in addressing microbial infections (Hossan et al., 2012).

Radiolabeling for Imaging

The versatility of pyrimidine derivatives extends to radiolabeling for imaging purposes. Dollé et al. (2008) reported the synthesis of DPA-714, a fluorine-18 labeled compound for positron emission tomography (PET) imaging. This work underscores the applicability of pyrimidine derivatives in developing radioligands for imaging translocator proteins, which are associated with neuroinflammation (Dollé et al., 2008).

Drug Synthesis Intermediates

The pyrimidine core is also instrumental in synthesizing various drug molecules. Studies like those by Su et al. (1986) on the synthesis of aminopterin analogues, which are antifolates used in cancer chemotherapy, demonstrate the chemical versatility and significance of pyrimidine derivatives in drug development (Su et al., 1986).

properties

IUPAC Name |

2-(2-methylphenoxy)-N-(2-pyrimidin-5-ylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-12-4-2-3-5-14(12)20-10-15(19)18-7-6-13-8-16-11-17-9-13/h2-5,8-9,11H,6-7,10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXQIHWNLUMPPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCCC2=CN=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(4-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2693419.png)

![2-Chloro-N-[[1-(2,6-difluorophenyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2693423.png)

![2-[But-2-ynyl(prop-2-ynyl)amino]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2693425.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acrylamide](/img/structure/B2693433.png)

![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide](/img/structure/B2693436.png)

![4-methoxy-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2693438.png)

![3-[(3,4-dimethoxyphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2693440.png)